molecular formula C18H19N5OS B6126133 5-hydroxy-7-(4-methylpiperidino)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione

5-hydroxy-7-(4-methylpiperidino)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione

Cat. No.: B6126133
M. Wt: 353.4 g/mol
InChI Key: QSOTWVWXSUXKJA-UHFFFAOYSA-N
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Description

5-hydroxy-7-(4-methylpiperidino)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione is a heterocyclic compound that belongs to the pyrimido[4,5-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a piperidine ring and a thione group, contributes to its distinctive chemical properties and biological activities.

Properties

IUPAC Name

2-(4-methylpiperidin-1-yl)-6-phenyl-5-sulfanylidene-3H-pyrimido[4,5-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-12-7-9-22(10-8-12)18-20-15-14(16(24)21-18)17(25)23(11-19-15)13-5-3-2-4-6-13/h2-6,11-12H,7-10H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSOTWVWXSUXKJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=NC3=C(C(=O)N2)C(=S)N(C=N3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-7-(4-methylpiperidino)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with various reagents. For example, acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate (NH4OAc) can yield pyrimido[4,5-d]pyrimidines with various substituents . Another approach involves the reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines, followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as optimizing reaction conditions for scale-up and ensuring the purity of the final product, would apply.

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-7-(4-methylpiperidino)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione can undergo various chemical reactions, including:

    Oxidation: The thione group can be oxidized to a sulfoxide or sulfone.

    Reduction: The compound can be reduced to modify the thione group or other functional groups.

    Substitution: The piperidine ring and other substituents can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles or electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thione group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

5-hydroxy-7-(4-methylpiperidino)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-hydroxy-7-(4-methylpiperidino)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes like phosphodiesterase or protein kinases, leading to the modulation of cellular processes such as DNA repair, cell cycle progression, and apoptosis . The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrimido[4,5-d]pyrimidines, such as:

Uniqueness

The uniqueness of 5-hydroxy-7-(4-methylpiperidino)-3-phenylpyrimido[4,5-d]pyrimidine-4(3H)-thione lies in its specific substituents, such as the piperidine ring and the thione group, which contribute to its distinct chemical properties and biological activities. These features differentiate it from other similar compounds and make it a valuable target for further research and development .

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